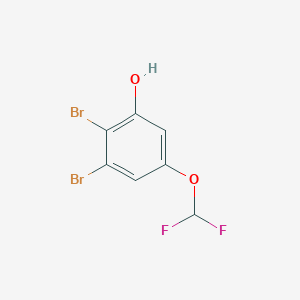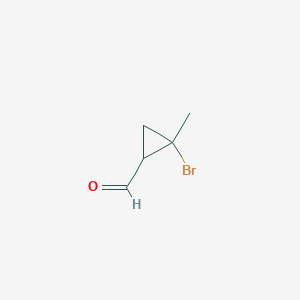
4-(三氟甲基)-4,5-二氢恶唑-2-胺
描述
Trifluoromethylated compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides . The trifluoromethyl group is often incorporated into organic motifs .
Synthesis Analysis
The synthesis of trifluoromethylated compounds has seen significant growth in recent years . The construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons is a common method .Molecular Structure Analysis
While specific structural data for “4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine” is not available, similar compounds often have unique physicochemical properties due to the combination of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
Trifluoromethyl groups can be introduced into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Physical And Chemical Properties Analysis
Trifluoromethylpyridine and its intermediates are important ingredients for the development of many agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .作用机制
Target of Action
The specific targets of a compound depend on its structure and functional groups. The trifluoromethyl group is often used in pharmaceuticals to enhance certain properties such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
The biochemical pathways affected by a compound depend on its specific targets. For example, if a compound targets an enzyme involved in a specific metabolic pathway, it could affect the function of that pathway. The trifluoromethyl group can influence the compound’s interactions with its targets, potentially affecting various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). The trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, which can affect a compound’s pharmacokinetics .
Action Environment
Environmental factors can influence a compound’s action, efficacy, and stability. For example, pH, temperature, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets .
实验室实验的优点和局限性
The main advantage of using 4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine in laboratory experiments is its low cost and availability. Additionally, it is a relatively simple compound to synthesize and is not toxic. The main limitation of using 4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine in laboratory experiments is its low solubility in water, which can make it difficult to use in some reactions.
未来方向
The future directions for the use of 4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine include the development of new synthetic methods, the exploration of its biological activity, and the development of new pharmaceuticals and agrochemicals based on its structure. Additionally, further research into its mechanism of action and biochemical and physiological effects is needed. Finally, 4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine could be used as a starting material for the synthesis of other organic compounds, such as peptides and proteins.
科学研究应用
抗真菌应用
该化合物因其潜在的抗真菌特性而被研究 . 在一项研究中,合成了含4-(三氟甲基)苯甲酸的柳酸苯胺酯,其中包括4-(三氟甲基)-4,5-二氢恶唑-2-胺,并对其进行了抗八种真菌菌株的测试 . 结果表明,这些衍生物的抗真菌活性并不均匀,霉菌比酵母菌的敏感性更高 .
有机合成
4-(三氟甲基)-4,5-二氢恶唑-2-胺是有机合成中重要的原料和中间体 . 它可用于合成多种其他化合物,有助于开发新材料和物质。
医药
该化合物也应用于制药行业 . 它可用于合成各种药物,有助于开发新的治疗方法和疗法。
农用化学品
在农用化学品行业,4-(三氟甲基)-4,5-二氢恶唑-2-胺被用作原料和中间体 . 它可用于生产各种农用化学品,有助于开发更有效、更安全的农业产品。
染料
该化合物也应用于染料行业 . 它可用于合成各种染料,有助于开发新的颜色并提高现有颜色的质量。
抗菌剂
寻找新型抗菌剂是目前药物化学中的一个热门话题 . 作为含4-(三氟甲基)苯甲酸的柳酸苯胺酯的一部分,4-(三氟甲基)-4,5-二氢恶唑-2-胺正在研究其潜在的抗菌特性 .
安全和危害
生化分析
Biochemical Properties
4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine plays a crucial role in biochemical reactions, particularly in the modification of oligodeoxynucleotides (ODNs). The compound interacts with various enzymes and proteins, leading to changes in the deoxyribose conformation and local helical structure perturbation for ODN/RNA duplexes . These interactions slightly decrease the thermal stability of ODN/RNA duplexes and improve nuclease resistance . The compound’s trifluoromethyl group is known to enhance the stability and resistance of ODNs, making it a promising candidate for antisense-based therapeutics .
Cellular Effects
The effects of 4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine on cellular processes are profound. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the thermal stability of ODN/RNA duplexes, leading to improved nuclease resistance . Additionally, it has been observed to induce oxidative stress and lipid peroxidation, which can lead to mitochondrial dysfunction and activation of apoptotic pathways . These effects highlight the compound’s potential in modulating cellular processes and its therapeutic applications.
Molecular Mechanism
At the molecular level, 4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine exerts its effects through various binding interactions with biomolecules. The trifluoromethyl group plays a significant role in these interactions, enhancing the compound’s stability and resistance to enzymatic degradation . The compound’s mechanism of action involves the inhibition of specific enzymes and the activation of others, leading to changes in gene expression and cellular function . These molecular interactions are crucial for understanding the compound’s therapeutic potential and its role in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its effects can diminish over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic processes
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased therapeutic benefits but also potential toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective . Understanding these dosage effects is crucial for determining the optimal therapeutic dosage and minimizing potential side effects.
Metabolic Pathways
4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s trifluoromethyl group plays a significant role in its metabolic stability and resistance to enzymatic degradation . Studies have shown that the compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . These metabolic pathways are essential for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine within cells and tissues are critical factors that influence its activity and function. The compound interacts with specific transporters and binding proteins, which facilitate its localization and accumulation within cells . These interactions are crucial for understanding the compound’s therapeutic potential and its effects on cellular function.
Subcellular Localization
The subcellular localization of 4-(Trifluoromethyl)-4,5-dihydrooxazol-2-amine is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization signals are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
属性
IUPAC Name |
4-(trifluoromethyl)-4,5-dihydro-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3N2O/c5-4(6,7)2-1-10-3(8)9-2/h2H,1H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPHSJCLRNHUMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448920.png)
![2-(7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B1448923.png)
![tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1448924.png)
![7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1448925.png)


![2-Azaspiro[3.5]nonan-7-one hydrochloride](/img/structure/B1448928.png)



![benzyl 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B1448938.png)



